molecular formula C11H20N4O8 B12549887 L-Seryl-L-serylglycyl-L-serine CAS No. 672309-86-3

L-Seryl-L-serylglycyl-L-serine

Cat. No.: B12549887
CAS No.: 672309-86-3
M. Wt: 336.30 g/mol
InChI Key: TWCWKGBQIWUODK-ACZMJKKPSA-N
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Description

L-Seryl-L-serylglycyl-L-serine is a peptide compound composed of four amino acids: serine, serine, glycine, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Seryl-L-serylglycyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid (serine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for glycine and the final serine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

L-Seryl-L-serylglycyl-L-serine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the serine residues, potentially forming serine derivatives.

    Reduction: Reduction reactions can be used to modify any oxidized forms of the peptide.

    Substitution: Substitution reactions can introduce different functional groups to the peptide, altering its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can lead to the formation of serine derivatives, while substitution reactions can introduce new functional groups to the peptide.

Scientific Research Applications

L-Seryl-L-serylglycyl-L-serine has several scientific research applications:

    Chemistry: It is used as a model peptide for studying peptide synthesis and reactions.

    Biology: It serves as a substrate for studying enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, including as a component in drug delivery systems.

    Industry: It is used in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Seryl-L-serylglycyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    L-Seryl-L-seryl-L-serylglycyl: A similar peptide with an additional serine residue.

    L-Seryl-L-seryl-L-prolylglycyl: A peptide with a proline residue instead of the final serine.

    L-Seryl-L-seryl-L-tyrosylglycyl: A peptide with a tyrosine residue instead of the final serine.

Uniqueness

L-Seryl-L-serylglycyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Its structure allows for specific interactions with molecular targets, making it valuable for various scientific research and industrial applications.

Properties

CAS No.

672309-86-3

Molecular Formula

C11H20N4O8

Molecular Weight

336.30 g/mol

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C11H20N4O8/c12-5(2-16)9(20)15-6(3-17)10(21)13-1-8(19)14-7(4-18)11(22)23/h5-7,16-18H,1-4,12H2,(H,13,21)(H,14,19)(H,15,20)(H,22,23)/t5-,6-,7-/m0/s1

InChI Key

TWCWKGBQIWUODK-ACZMJKKPSA-N

Isomeric SMILES

C([C@@H](C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CO)C(=O)O)N)O

Canonical SMILES

C(C(C(=O)NC(CO)C(=O)NCC(=O)NC(CO)C(=O)O)N)O

Origin of Product

United States

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